

detailed protocols for transition-metal catalyzed aziridination of olefins

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Application Notes Introduction to Transition-Metal Catalyzed Aziridination of Olefins

The catalytic aziridination of alkenes is a potent, atom-economical method for synthesizing substituted **aziridines**. These three-membered nitrogen-containing heterocycles are crucial building blocks in medicinal chemistry and drug development.[1] Their inherent ring strain facilitates a variety of stereospecific ring-opening reactions, offering access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds.[1] The direct transfer of a nitrene or nitrenoid group to an olefin is one of the most attractive methods for constructing the **aziridine** ring.[2]

Catalytic Systems

A variety of transition-metal catalysts have been developed for the aziridination of olefins, with rhodium, copper, and iron-based systems being the most prominent.

Rhodium-Catalyzed Aziridination: Dirhodium(II) complexes, particularly carboxylates and carboxamidates, are highly effective catalysts for aziridination.[3][4] These catalysts can achieve high yields and stereospecificity.[4][5] For instance, the use of mixed-valent dirhodium(II,III) caprolactamate has been shown to be an efficient catalyst for this transformation.[3] Rhodium catalysts are often used with nitrogen sources like sulfamate esters

Methodological & Application





in the presence of an oxidant such as PhI(OAc)₂.[4] Furthermore, chiral rhodium(II) catalysts have been successfully employed in enantioselective aziridination reactions.[2][5]

Copper-Catalyzed Aziridination: Copper complexes are also widely used for olefin aziridination. [6][7][8][9][10] These systems often involve the in situ generation of the catalyst by mixing a copper salt (e.g., CuCl, Cu(OTf)₂) with a nitrogen-donor ligand like bisoxazolines or bipyridines. [6] The nature of the ligand and counter-ion in the copper complex can significantly influence the catalytic activity and reaction outcome.[6][7] Copper catalysts have been shown to be effective with various nitrogen sources, including PhI=NTs and Chloramine-T.[6][9]

Iron-Catalyzed Aziridination: Iron catalysts, being more abundant and less toxic, offer a more sustainable alternative for aziridination.[11][12][13][14][15] Iron(III) porphyrin complexes, for example, have been demonstrated to catalyze the aziridination of a broad range of alkenes using bromamine-T as the nitrene source.[12] Simple iron(II) sources in combination with suitable ligands can also efficiently catalyze the aziridination of both styrenes and aliphatic olefins using hydroxylamine derivatives as clean nitrene sources.[13]

Nitrogen Sources

The choice of the nitrogen source is crucial for a successful aziridination reaction. Common nitrene precursors include:

- Iminoiodinanes: Phenyliodinane diacetate (PhI(OAc)₂) and N-tosyliminophenyliodinane (PhI=NTs) are frequently used in combination with various metal catalysts.[4][6][7]
- Chloramine-T and Bromamine-T: These are readily available and effective nitrogen sources, often used with copper and iron catalysts.[9][12] An organic-solvent-free aziridination using Chloramine-T and iodine under phase-transfer catalysis has also been reported.[16]
- Sulfamate and Hydroxylamine Derivatives: These have been employed as clean nitrogen sources, particularly in rhodium and iron-catalyzed systems.[4][13][17]
- Organic Azides: Tosyl azide and other organic azides can serve as nitrene precursors, especially in cobalt-porphyrin and photocatalytic systems.[1]

Experimental Protocols



Protocol 1: General Procedure for Copper-Catalyzed Aziridination of Olefins with PhI=NTs[6][7]

This protocol describes a general method for the copper-catalyzed aziridination of olefins using a tris(triazolyl)methane copper complex and N-tosyliminophenyliodinane.

Materials:

- [TTMCu]X (X = PF₆, Cl) complex (0.01 mmol)
- Olefin (1.0 mmol)
- PhI=NTs (74.4 mg, 0.2 mmol)
- Deoxygenated Dichloromethane (DCM) (6 mL)
- Schlenk flask
- Magnetic stirrer

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the [TTMCu]X complex (0.01 mmol) in deoxygenated DCM (6 mL).
- Add the olefin (1.0 mmol) to the solution.
- Add PhI=NTs (74.4 mg, 0.2 mmol) to the reaction mixture in one portion.
- Stir the reaction mixture at room temperature for 12 hours.
- After 12 hours, remove the volatiles under reduced pressure.
- The crude product is then analyzed by ¹H NMR spectroscopy and purified by flash column chromatography on silica gel.



Protocol 2: General Procedure for Rhodium-Catalyzed Aziridination of Olefins with Sulfamate Esters[4]

This protocol details a rhodium-catalyzed aziridination using a sulfamate ester as the nitrogen source and $PhI(OAc)_2$ as the oxidant.

Materials:

- Rh₂(tfacam)₄ (1-2 mol%)
- Olefin (0.5 mmol)
- H2NSO3CH2CCl3 (0.55 mmol)
- PhI(OAc)₂ (1.1 equiv.)
- MgO (2.0 equiv.)
- Benzene (to make a 0.5 M solution with respect to the olefin)
- Reaction vessel (e.g., Schlenk tube)
- · Magnetic stirrer

Procedure:

- To a reaction vessel, add Rh₂(tfacam)₄ (1-2 mol%), the olefin (0.5 mmol), H₂NSO₃CH₂CCl₃ (0.55 mmol), and MgO (2.0 equiv.).
- Add benzene to achieve a 0.5 M concentration with respect to the olefin.
- Cool the reaction mixture to 0 °C.
- In a separate vial, dissolve PhI(OAc)₂ (1.1 equiv.) in benzene and add it dropwise to the reaction mixture.
- Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.



- Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Iron(III) Porphyrin Catalyzed Aziridination of Alkenes with Bromamine-T[12]

This protocol describes the aziridination of alkenes using an iron(III) porphyrin complex as the catalyst and bromamine-T as the nitrene source.

Materials:

- Iron(III) porphyrin complex (Fe(Por)Cl)
- Alkene
- Bromamine-T
- Appropriate solvent (e.g., dichloromethane)
- Reaction vessel
- Magnetic stirrer

Procedure:

- To a reaction vessel, add the iron(III) porphyrin catalyst and the alkene in the chosen solvent.
- Add bromamine-T as the nitrene source.
- Stir the reaction under mild conditions (e.g., room temperature).
- Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS).



- Upon completion, work up the reaction mixture, which may involve filtration to remove any solid byproducts and washing with aqueous solutions.
- · Purify the product by column chromatography.

Data Summary

Table 1: Rhodium-Catalyzed Aziridination of Various Olefins[4]

Entry	Olefin	Catalyst Loading (mol%)	Yield (%)
1	trans-β-methylstyrene	1	85
2	cis-β-methylstyrene	1	78
3	Styrene	1	82
4	4-Chlorostyrene	1	75
5	1-Octene	2	65
6	Cyclohexene	2	70

Reactions were conducted at 0 °C in C_6H_6 with 1 mol % Rh_2 (tfacam)₄, 0.5 mmol of olefin, and 0.55 mmol of $H_2NSO_3CH_2CCl_3$ at 0.5 M [olefin] unless otherwise noted.

Table 2: Copper-Catalyzed Aziridination of Styrene with Different Catalysts[6]

Entry	Catalyst	Ligand	Solvent	Yield (%)
1	[TTMCu]PF ₆	Tris(triazolyl)met hane	DCM	95
2	[TTMCu]Cl	Tris(triazolyl)met hane	DCM	70
3	Cu(OTf)2	Bisoxazoline	DCM	>90 (typical)
4	CuCl	Bipyridine	DCM	>90 (typical)



Yields are based on ¹H NMR analysis of the crude reaction mixture.

Table 3: Iron-Catalyzed Aziridination of Various Olefins with Bromamine-T[12]

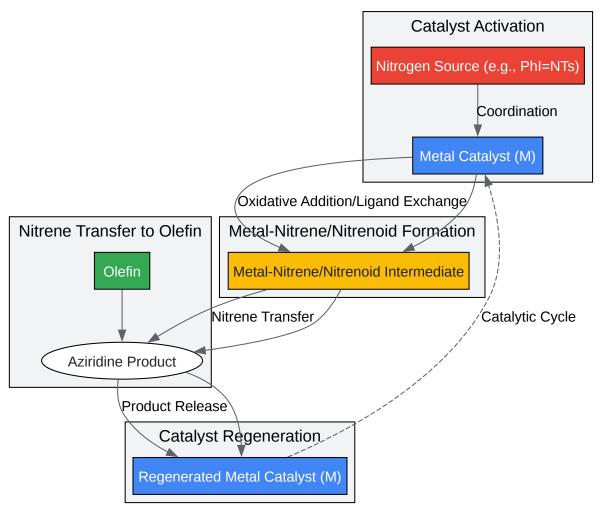
Entry	Olefin	Catalyst	Yield (%)
1	Styrene	Fe(TPP)CI	85
2	4-Methylstyrene	Fe(TPP)CI	88
3	4-Chlorostyrene	Fe(TPP)CI	75
4	1-Octene	Fe(TPP)CI	60
5	Cyclohexene	Fe(TPP)CI	72
6	Ethyl acrylate	Fe(TPP)CI	55

TPP = Tetraphenylporphyrin. Reactions performed under mild conditions with the alkene as the limiting reagent.

Mandatory Visualization



General Mechanism of Transition-Metal Catalyzed Aziridination

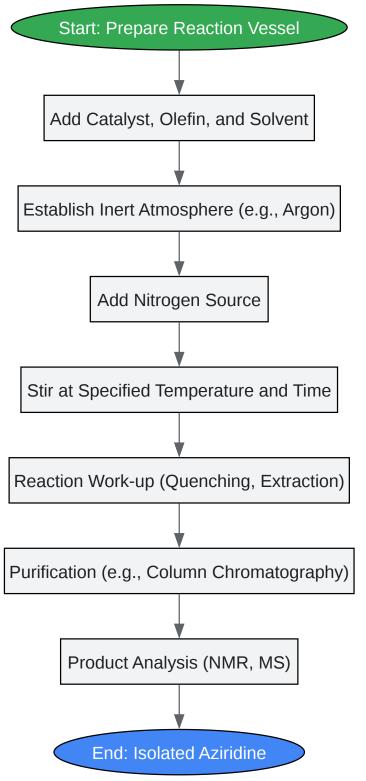


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Caption: General mechanism of transition-metal catalyzed aziridination.



General Experimental Workflow for Catalytic Aziridination



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Caption: General experimental workflow for catalytic aziridination.



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